

# Ansifaxine hydrochloride new chemical entity NCE

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Ansifaxine hydrochloride

CAS No.: 916918-84-8

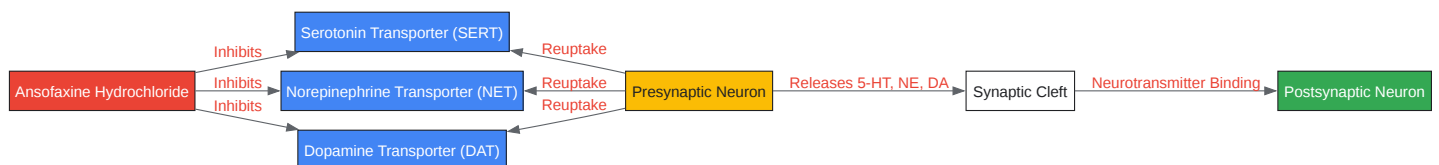
Cat. No.: S007029

Get Quote

## Pharmacology and Mechanism of Action

Ansifaxine's core mechanism is the inhibition of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), increasing the availability of these three key monoamine neurotransmitters in the synaptic cleft [1].

The following diagram illustrates the proposed neuropharmacological mechanism of **Ansifaxine hydrochloride** as a triple reuptake inhibitor.



Click to download full resolution via product page

*Ansifaxine inhibits SERT, NET, and DAT, increasing synaptic levels of serotonin, norepinephrine, and dopamine.*

The quantitative binding and functional inhibition profiles of Ansifaxine from various studies are summarized in the table below.

Assay Type	Target	IC <sub>50</sub> / K <sub>i</sub> Value (nM)	Source/Context
Functional Reuptake Inhibition (IC <sub>50</sub> )	Serotonin (5-HT)	723	[2] [3]
	Norepinephrine (NE)	763	[2] [3]
	Dopamine (DA)	491	[2] [3]
Radioligand Binding (K <sub>i</sub> )	Serotonin Transporter (SERT)	1,330	[4]
	Norepinephrine Transporter (NET)	2,200	[4]
	Dopamine Transporter (DAT)	227	[4]
Functional Reuptake Inhibition (IC <sub>50</sub> )	Serotonin (5-HT)	31.4	[4]
	Norepinephrine (NE)	586.7	[4]
	Dopamine (DA)	733.2	[4]

As a prodrug, Ansifaxine is designed to be rapidly converted into its active metabolite, desvenlafaxine, after administration. However, due to its lipophilicity, the parent drug (Ansifaxine) and the metabolite (desvenlafaxine) coexist in the blood and brain, contributing to the overall therapeutic effect [5]. This balanced triple reuptake inhibition is theorized to address a broader range of depressive symptoms, particularly anhedonia (loss of pleasure), low energy, and motivation, which are linked to dopamine dysfunction [4] [5].

## Clinical Trial Data and Efficacy

Robust data from Phase 3 and Phase 2 clinical trials demonstrate the efficacy and safety of Ansofaxine for MDD.

### Phase 3 Trial (NCT04853407) [4]:

- **Design:** Multicenter, double-blind, randomized, placebo-controlled, 8-week study.
- **Participants:** 588 MDD patients in China.
- **Dosage:** 80 mg/day or 160 mg/day vs. placebo.
- **Primary Endpoint:** Change in MADRS (Montgomery-Åsberg Depression Rating Scale) total score from baseline to Week 8.
- **Results:**
  - Ansofaxine 80 mg: MADRS reduction of -20.0
  - Ansofaxine 160 mg: MADRS reduction of -19.9
  - Placebo: MADRS reduction of -14.6
  - The difference for both doses vs. placebo was statistically significant ( $p < 0.0001$ ).

### Phase 2 Trial (NCT03785652) [5]:

- **Design:** Dose-finding study with 40 mg, 80 mg, 120 mg, and 160 mg doses vs. placebo over 6 weeks.
- **Results:** All four active doses demonstrated statistically significant superiority to placebo in reducing the HAMD-17 (Hamilton Depression Rating Scale) total score at week 6 ( $p = 0.0447$ ).

The safety profile from these trials is summarized below.

Safety Parameter	Findings
General Tolerability	Generally well-tolerated at doses of 80 mg and 160 mg daily [4].
Common TRAEs	Nausea, vomiting, diarrhea, dizziness, elevated total bilirubin or alanine aminotransferase [5].
TEAE Incidence (Phase 3)	80 mg: 74.46%; 160 mg: 78.26%; Placebo: 67.93% [4].
TRAE Incidence (Phase 3)	80 mg: 59.2%; 160 mg: 65.22%; Placebo: 45.11% [4].

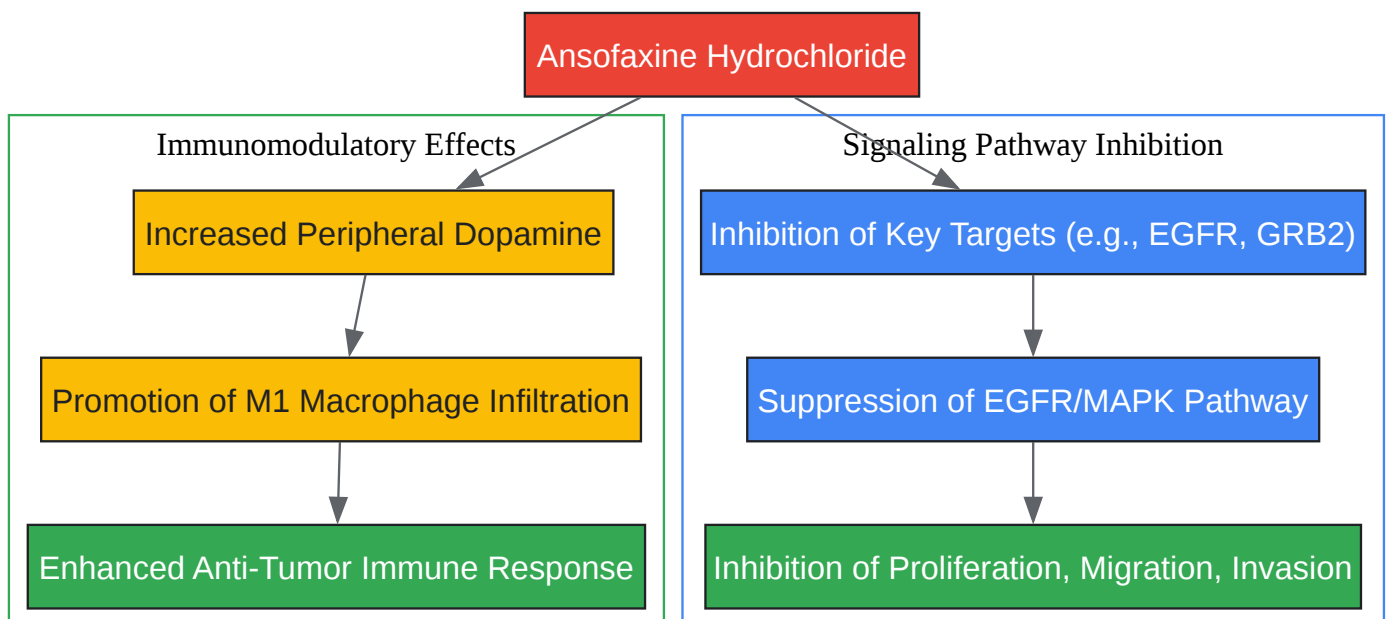
## Preclinical and Emerging Research

Beyond its antidepressant application, emerging preclinical research suggests Ansofaxine may have a novel role in oncology, particularly for hepatocellular carcinoma (HCC).

A 2025 study using network pharmacology, molecular docking, and experimental models proposed that **Ansofaxine Hydrochloride** may inhibit HCC progression by targeting key pathways like EGFR/MAPK. The study reported the following findings [6]:

- **In Vitro:** Ansofaxine significantly inhibited the proliferation, migration, invasion, and clonal formation of Huh7 and Hepa1-6 HCC cell lines.
- **In Vivo:** In a mouse model, Ansofaxine showed a synergistic effect with the targeted therapy drug Lenvatinib, enhancing its anti-tumor effect.
- **Proposed Mechanisms:**
  - **Immunomodulation:** Increased peripheral blood dopamine levels and promoted the infiltration of anti-tumor M1 macrophages in the tumor microenvironment.
  - **Pathway Inhibition:** Suppressed the expression of genes related to the EGFR/MAPK signaling pathway.

The following diagram outlines the proposed multi-target mechanism for inhibiting hepatocellular carcinoma based on this preclinical research.



Click to download full resolution via product page

*Proposed anti-HCC mechanisms of Ansofaxine involving immunomodulation and signaling pathway inhibition.*

## Key Differentiators and Future Directions

**Ansofaxine hydrochloride** represents a significant innovation in antidepressant therapy with several key differentiators:

- **Novel Mechanism:** As the first approved SNDRI, it offers a more balanced and comprehensive approach to modulating monoamine systems compared to SSRIs and SNRIs, potentially leading to broader efficacy [2] [5].
- **Targeting Anhedonia:** Its dopamine activity directly addresses anhedonia and motivational deficits, which are core symptoms of depression often inadequately treated by other therapies [4] [5].
- **Dual Application Potential:** The emerging preclinical evidence in HCC suggests a potential new paradigm for "drug repurposing" in oncology, particularly for cancer patients with comorbid depression [6].

Future development will focus on the progress of its FDA application for MDD, ongoing Phase 3 trials for Generalized Anxiety Disorder, and further investigation into its anti-tumor effects [2] [6].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. What is the mechanism of Ansofaxine Hydrochloride? [synapse.patsnap.com]
2. Toludesvenlafaxine [en.wikipedia.org]
3. Ansofaxine hydrochloride | Norepinephrine | TargetMol [targetmol.com]
4. A phase 3, multicenter, double-blind, randomized, placebo- ... [nature.com]

5. Efficacy, Safety, and Tolerability of Ansofaxine (LY03005 ... [pmc.ncbi.nlm.nih.gov]

6. Ansofaxine Hydrochloride inhibits hepatocellular ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Ansofaxine hydrochloride new chemical entity NCE]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b007029#ansofaxine-hydrochloride-new-chemical-entity-nce]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** info@smolecule.com

**Web:** www.smolecule.com